molecular formula C9H9F3O B1446596 [2-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1779744-15-8

[2-(2,2,2-Trifluoroethyl)phenyl]methanol

Cat. No.: B1446596
CAS No.: 1779744-15-8
M. Wt: 190.16 g/mol
InChI Key: VOROZLYUUJLODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2,2,2-Trifluoroethyl)phenyl]methanol” is a chemical compound that contains a trifluoroethyl group attached to a phenyl group, with a methanol group attached to the phenyl ring . It is related to 2,2,2-Trifluoroethanol, a colorless, water-miscible liquid that has a smell reminiscent of ethanol .


Synthesis Analysis

The synthesis of related compounds, such as 2,2,2-Trifluoroethanol, involves the hydrogenation or the hydride reduction of derivatives of trifluoroacetic acid, such as the esters or acyl chloride . It can also be prepared by hydrogenolysis of compounds of generic formula CF3−CHOH−OR (where R is hydrogen or an alkyl group containing from one to eight carbon atoms), in the presence of a palladium-containing catalyst deposited on activated charcoal .

Scientific Research Applications

Electrolytic System Development

Tajima and Fuchigami (2005) developed an innovative electrolytic system using solid-supported bases for the in situ generation of a supporting electrolyte from methanol as a solvent. They successfully carried out anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, providing the alpha-methoxylated product in good to excellent yields. The system demonstrated ease of separation and recyclability of the solid-supported bases, indicating potential for green chemistry applications (Tajima & Fuchigami, 2005).

X-ray Structure and Conformational Studies

Zhang et al. (2015) conducted X-ray crystallographic analysis and conformational studies on tris(2-(dimethylamino)phenyl)methanol salt derivatives. Their research revealed the roles of anions and hydrogen bonds in shaping the structure of these compounds, providing insights into the design of novel materials with specific properties (Zhang et al., 2015).

Catalytic Synthesis Methods

Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. Their methodology highlighted good yields, high selectivity, low catalyst loading, and faster reaction times, demonstrating the versatility of [2-(2,2,2-Trifluoroethyl)phenyl]methanol derivatives in synthetic chemistry (Reddy et al., 2012).

Methanol as a Hydrogen Source and Synthon

Sarki et al. (2021) reported on the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This research underscores the potential of methanol in organic synthesis, indicating broader applications for methanol-based compounds (Sarki et al., 2021).

Methanol Production and Applications Overview

Dalena et al. (2018) provided a comprehensive overview of methanol production and its applications, highlighting its role as a building block for more complex chemical structures and as a clean-burning fuel. This work emphasizes the importance of methanol and its derivatives in both the chemical industry and sustainable energy solutions (Dalena et al., 2018).

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROZLYUUJLODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Reactant of Route 3
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Reactant of Route 4
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[2-(2,2,2-Trifluoroethyl)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[2-(2,2,2-Trifluoroethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.